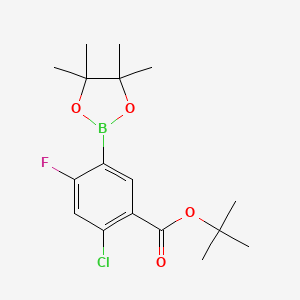

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C17H23BClFO4. It is a boronic ester derivative that features a benzoate group substituted with chloro and fluoro atoms, as well as a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

The synthesis of tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction, often using a palladium catalyst. The starting material, a halogenated benzoate, reacts with bis(pinacolato)diboron in the presence of a base and a palladium catalyst to form the boronic ester.

Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions. These reactions typically involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the benzoate is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Análisis De Reacciones Químicas

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The major products of these reactions are biaryl or styrene derivatives.

Protodeboronation: The boronic ester group can undergo protodeboronation, where the boron atom is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or transition metals.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is often carried out using hydrogen peroxide or other oxidizing agents.

Aplicaciones Científicas De Investigación

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Material Science: It is used in the synthesis of functional materials, such as polymers and organic electronic materials, due to its ability to form stable carbon-boron bonds.

Chemical Biology: The compound is used in chemical biology research to study the interactions of boronic esters with biological molecules, such as enzymes and receptors.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include other boronic esters with different substituents on the benzoate ring. Some examples are:

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the chloro and fluoro substituents, making it less reactive in certain coupling reactions.

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: This compound has a carbamate group instead of a benzoate group, which can alter its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218789-89-9) is a synthetic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity based on diverse research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H23BClFO4 |

| Molar Mass | 356.62 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Sensitivity | Irritant |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. Its Minimum Inhibitory Concentration (MIC) values range from 4 to 8 µg/mL for these pathogens .

- Anticancer Properties : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM .

- Pharmacokinetic Profile : Research indicates moderate pharmacokinetic properties with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against drug-resistant bacteria. The compound exhibited promising results with MIC values indicating effective inhibition of bacterial growth in vitro.

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer treatment, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index for cancerous versus non-cancerous cells was notably high, suggesting potential for targeted therapy .

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments have indicated irritant properties upon contact. Precautionary measures must be taken during handling to avoid exposure risks .

Propiedades

IUPAC Name |

tert-butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-11(13(20)9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEQMRLGGIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675385 | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-89-9 | |

| Record name | 1,1-Dimethylethyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.